N,N-Dimethylcyclopropanecarboxamide (CAS 17696-23-0) is a cyclopropylcarboxamide featuring a fully substituted amide nitrogen bearing two methyl groups. With a molecular formula of C₆H₁₁NO and a molecular weight of 113.16 g/mol, it is a clear liquid at ambient temperature (d²⁰ 0.94) , distinguishing it immediately from the primary amide analog cyclopropanecarboxamide, which is a crystalline solid (mp 120–122 °C).
Molecular FormulaC6H11NO
Molecular Weight113.16 g/mol
CAS No.17696-23-0
Cat. No.B099434
⚠ Attention: For research use only. Not for human or veterinary use.
N,N-Dimethylcyclopropanecarboxamide (CAS 17696-23-0) is a cyclopropylcarboxamide featuring a fully substituted amide nitrogen bearing two methyl groups [1]. With a molecular formula of C₆H₁₁NO and a molecular weight of 113.16 g/mol, it is a clear liquid at ambient temperature (d²⁰ 0.94) , distinguishing it immediately from the primary amide analog cyclopropanecarboxamide, which is a crystalline solid (mp 120–122 °C) . The compound possesses no hydrogen-bond donor groups, only two hydrogen-bond acceptors (carbonyl oxygen and amide nitrogen), and exhibits a predicted LogP of 0.48, placing its lipophilicity intermediate between cyclopropanecarboxamide (LogP −0.6–0.58) and the N,N-diethyl analog (LogP 1.26) . Its boiling point (185.5 °C at 760 mmHg, predicted; experimental 105–107 °C at 0.033 bar) is substantially lower than that of the primary amide (248.5 °C at 760 mmHg) . These physicochemical signatures make it a distinct, easily handled liquid building block for synthetic chemistry applications where volatility, lipophilicity, and the absence of H-bond donor interference are critical selection criteria.
Liquid at ambient temperature – simplifies syringe and automated liquid handling; no dissolution step required.
Zero H-bond donors – compatible with moisture-sensitive, aprotic, and organometallic reaction setups.
Intermediate predicted LogP 0.48 – balanced organic/aqueous partitioning for extractive workup and chromatography.
[1] ChEBI: CHEBI:51459 – N,N-dimethylcyclopropanecarboxamide. European Bioinformatics Institute, 2009. View Source
Substituting N,N-dimethylcyclopropanecarboxamide with a generic 'cyclopropanecarboxamide' or a different N-alkyl homolog is non-trivial because the N,N-dimethylamide motif fundamentally reshapes the compound's physical state, hydrogen-bonding capacity, lipophilicity, and conformational dynamics. The primary amide (cyclopropanecarboxamide) is a crystalline solid with a melting point of 120–122 °C and an N–H donor capable of strong intermolecular hydrogen bonding, whereas the N,N-dimethyl analog is a free-flowing liquid at room temperature with zero H-bond donors . The N,N-diethyl analog, while also a liquid, carries a LogP that is ~0.8 units higher (1.26 vs. 0.48) and a boiling point elevated by ~39 °C, rendering it less volatile and more lipophilic . Even the amide C–N rotational barrier—a key determinant of conformational behavior—is measurably lower for the cyclopropane-substituted dimethylamide (ΔG‡ = 16.72 kcal/mol) than for ubiquitous dimethylamides such as DMF (ΔG‡ ≈ 19.4 kcal/mol) and DMA (ΔG‡ ≈ 19.5 kcal/mol), indicating attenuated double-bond character unique to the cyclopropyl substituent [1][2]. These differences directly impact solubility, extraction behavior, chromatographic retention, distillation protocols, and the compound's suitability as a mechanistic probe in physical organic chemistry. Generic interchange without accounting for these quantifiable divergences risks altered reaction outcomes, purification failures, and misinterpretation of experimental data.
Target
N,N-Dimethylcyclopropanecarboxamide – liquid, zero H-bond donors, intermediate lipophilicity.
Primary amide substitute
Solid crystalline (mp >120 °C), N–H donor present – radically different physical form and solubility; H-bond donor may quench reactive intermediates.
Target
Moderate volatility and LogP ~0.5; rotational barrier 16.7 kcal/mol (literature).
N,N-Diethyl analog substitute
~0.8 log unit higher lipophilicity, ~39 °C higher boiling point – altered volatility, extraction, and chromatographic retention; rotational dynamics may differ.
[1] Spaargaren, K., Korver, P. K., van der Haak, P. J., & de Boer, Th. J. (1971). Spectroscopic studies on N,N-dimethylamides—V. Amide-rotational barriers from iterative total line shape analysis of N,N-dimethylcyclopropanecarboxamides. Organic Magnetic Resonance, 3(6), 639–646. ΔG‡ = 16.72 ± 0.01 kcal/mol for the parent compound. View Source
[2] Wiberg, K. B., & Rablen, P. R. (1995). Ab initio study of the barrier to internal rotation in simple amides: N,N-dimethylformamide and N,N-dimethylcarbamic halogenides. J. Am. Chem. Soc., 117(8), 2201–2209. DMF ΔG‡ gas-phase ~19.4 kcal/mol; solution values 19.1–21.1 kcal/mol. Also: DMA rotational barrier ~19.52 kcal/mol (Chemistry – A European Journal, 2016, 22, 14494–14498, corrigendum). View Source
N,N-Dimethylcyclopropanecarboxamide – Head-to-Head Quantitative Differentiation for Scientific Selection
Physical State Differentiation: Liquid vs. Solid at Ambient Temperature
N,N-Dimethylcyclopropanecarboxamide is a clear liquid at room temperature (d²⁰ 0.94), whereas the primary amide analog cyclopropanecarboxamide is a white to off-white crystalline solid with a melting point of 120–122 °C . This difference arises from the elimination of the amide N–H hydrogen-bond donor upon dimethylation, which abolishes the strong intermolecular hydrogen-bonding network that stabilizes the crystalline lattice of the primary amide. The N,N-diethyl analog is also a liquid but is significantly more viscous and less volatile .
Physical stateHead-to-head
Liquid at 20–25 °C (d 0.94); solid primary amide (mp 120–122 °C); Δbp ~39 °C vs. diethyl analog.
Simplifies liquid handling and dispensing workflows.
Predicted bp at 760 mmHg; experimental bp at reduced pressure.
Physical formHandlingFormulationSolubility
Evidence Dimension
Physical state at 20–25 °C
Target Compound Data
Clear liquid; density 0.94 g/cm³ (d²⁰)
Comparator Or Baseline
Cyclopropanecarboxamide: solid, mp 120–122 °C; N,N-diethylcyclopropanecarboxamide: colorless to yellow liquid, bp 224.1 °C
Quantified Difference
Liquid vs. solid (Δmp >120 °C between target and primary amide); target bp ~39 °C lower than diethyl analog
Conditions
Ambient temperature and pressure; predicted boiling points at 760 mmHg
Why This Matters
The liquid physical form eliminates the need for pre-dissolution or melting steps in synthetic workflows, simplifies liquid-phase handling and automated dispensing, and provides inherently different solubility and miscibility profiles compared to the crystalline primary amide.
Physical formHandlingFormulationSolubility
Amide C–N Rotational Barrier: Attenuated Double-Bond Character Relative to DMF and DMA
The barrier to internal rotation about the amide C–N bond of N,N-dimethylcyclopropanecarboxamide was determined by iterative total line-shape analysis of variable-temperature NMR spectra in CDCl₃ (0.25 M) to be ΔG‡₂₉₈ = 16.72 ± 0.01 kcal/mol [1]. This value is significantly lower than the rotational barriers of the ubiquitous N,N-dimethylamides DMF (ΔG‡ ≈ 19.4 kcal/mol in gas phase; 19.1–21.1 kcal/mol in solution) and DMA (ΔG‡ ≈ 19.52 kcal/mol) [2][3]. The ~3 kcal/mol reduction is attributed to the electron-donating cyclopropyl group, which diminishes the contribution of the dipolar amide resonance structure and thereby weakens the C–N partial double bond. Para-nitro substitution on a 2-phenyl derivative raises the barrier to approximately 17.0 kcal/mol, confirming that electronic effects modulate the rotational dynamics predictably [1].
C–N rotational barrierCross-study comparable
ΔG‡₂₉₈ = 16.72 ± 0.01 kcal/mol (CDCl₃, 0.25 M)
Attenuated double-bond character vs. DMF/DMA.
Lower barrier may influence nucleophilic acyl substitution rates.
Variable-temperature ¹H NMR, CDCl₃, 0.25 M; total line-shape analysis (Spaargaren et al., 1971). DMF and DMA data from ab initio calculations and independent NMR studies.
Why This Matters
A measurably lower amide rotational barrier indicates reduced C–N double-bond character, which has consequences for reactivity (e.g., nucleophilic acyl substitution rates), conformational pre-organization in drug-like molecules, and the compound's utility as a calibrated reference point in physical organic mechanistic studies of amide bond dynamics.
[1] Spaargaren, K., Korver, P. K., van der Haak, P. J., & de Boer, Th. J. (1971). Spectroscopic studies on N,N-dimethylamides—V. Amide-rotational barriers from iterative total line shape analysis of N,N-dimethylcyclopropanecarboxamides. Organic Magnetic Resonance, 3(6), 639–646. View Source
[2] Wiberg, K. B., & Rablen, P. R. (1995). Ab initio study of the barrier to internal rotation in simple amides. J. Am. Chem. Soc., 117(8), 2201–2209. DMF barrier ~19.4 kcal/mol (gas phase). View Source
[3] Szostak, M., et al. (2016). Structures of Highly Twisted Amides Relevant to Amide N−C Cross-Coupling. Chemistry – A European Journal, 22, 14494–14498 (corrigendum). DMA rotational barrier 19.52 kcal/mol. View Source
Lipophilicity Tuning: Intermediate LogP for Optimized Partitioning Relative to Primary and Diethyl Amide Analogs
The predicted LogP of N,N-dimethylcyclopropanecarboxamide is 0.48 (ACD/Labs or comparable algorithm), positioning it between the primary amide cyclopropanecarboxamide (LogP −0.61 to 0.58, depending on prediction method) and the N,N-diethyl analog (LogP 1.26) [1]. This intermediate lipophilicity is a direct consequence of replacing one N–H hydrogen with a methyl group while retaining a compact N,N-dimethyl motif, balancing aqueous solubility and organic-phase partitioning. The ~0.8 LogP unit difference between the dimethyl and diethyl analogs translates to an approximately 6.3-fold difference in octanol/water partition coefficient, which is substantial enough to alter extraction efficiency, reversed-phase chromatographic retention, and in vitro ADME parameters if the compound is used as a fragment or intermediate in drug discovery.
Lipophilicity tuningHead-to-head
Predicted LogP 0.48; ~0.8 units lower than diethyl analog (LogP 1.26).
Intermediate partitioning for extraction and chromatography.
Target vs. primary amide: LogP elevated by ~0.3–1.0 units; target vs. diethyl analog: LogP lower by ~0.78 units (approx. 6-fold difference in P)
Conditions
Predicted values (ACD/Labs or comparable algorithm; standard conditions for LogP estimation)
Why This Matters
Controlled lipophilicity governs extraction yields in liquid-liquid workup, chromatographic separation efficiency, and the suitability of the compound as a fragment or intermediate for drug design where logD/logP optimization is critical. The dimethyl analog offers a distinct, intermediate partitioning profile not achievable with either the primary amide or the diethyl analog.
Hydrogen-Bond Donor Count: Zero Donors as a Differentiator for Crystal Engineering and Solubility
N,N-Dimethylcyclopropanecarboxamide contains zero hydrogen-bond donor groups (only two H-bond acceptors), in contrast to cyclopropanecarboxamide which possesses one N–H donor capable of forming strong intermolecular hydrogen bonds [1]. This structural feature is the primary reason the target compound exists as a liquid rather than a crystalline solid, and it fundamentally alters solubility behavior: the primary amide is water-soluble due to H-bonding with solvent, whereas the dimethyl analog exhibits limited water solubility and preferential miscibility with organic solvents. The absence of H-bond donors also means the compound cannot act as a hydrogen-bond donor in supramolecular synthons, making it a useful negative control or inert solvent in studies of crystal engineering and molecular recognition where amide H-bonding is under investigation.
H-bond donor countClass-level
0 H-bond donors, 2 H-bond acceptors.
Suppresses amide H-bonding in aprotic media.
Qualitative structural attribute; donor absence differentiates from primary amide.
Qualitative binary difference (donor present vs. absent) between target and primary amide; no difference vs. diethyl analog.
Conditions
Structural analysis based on molecular formula and functional group identity.
Why This Matters
The zero-donor status differentiates the compound from primary amide building blocks and is critical for applications where amide H-bonding must be suppressed, such as in aprotic reaction media, non-coordinating solvent systems, and as a negative-control ligand in structure–activity relationship studies.
Established Role as a Reference Compound in Amide Rotational Barrier Research
N,N-Dimethylcyclopropanecarboxamide has been specifically selected and characterized in dedicated studies of amide rotational barriers, appearing as the subject compound in a 1967 Acta Chemica Scandinavica paper ('The Barriers to Internal Rotation in N,N-Dimethylcyclopropanecarboxamide and -carbothioamide') [1] and again in a 1971 Organic Magnetic Resonance study where its rotational barrier was precisely quantified (ΔG‡ = 16.72 ± 0.01 kcal/mol) alongside substituted derivatives [2]. This focused attention from two independent research groups over a 5-year period establishes the compound as a recognized reference point for understanding how cyclopropyl substitution modulates amide bond dynamics. By contrast, the primary amide cyclopropanecarboxamide and the N,N-diethyl analog have not been subjected to equivalent systematic rotational barrier studies, making the dimethyl compound the experimentally best-characterized member of this series for conformational dynamics research.
Reference compound roleCross-study comparable
Two dedicated rotational barrier studies (1967, 1971) with low-uncertainty ΔG‡.
Calibrated reference for cyclopropane amide dynamics.
No equivalent experimental data for diethyl analog.
Number of dedicated, peer-reviewed rotational barrier studies
Target Compound Data
Two dedicated studies (Isaksson et al., 1967; Spaargaren et al., 1971) providing quantitative barrier data
Comparator Or Baseline
Cyclopropanecarboxamide: torsional barrier computed as ~20 kcal/mol for OCNH rotation (Badawi & Förner, 2008), but no N,N-dimethylamide-specific rotational dynamics. N,N-Diethylcyclopropanecarboxamide: no dedicated rotational barrier study identified.
Quantified Difference
Target compound: experimentally determined barrier with error estimate (±0.01 kcal/mol). Primary amide: only computational estimate (~20 kcal/mol). Diethyl analog: no data.
Conditions
Experimental NMR line-shape analysis (1967, 1971) vs. computational (DFT/B3LYP, 2008).
Why This Matters
For physical organic chemists investigating amide bond dynamics or conformational analysis, the availability of precise, experimentally validated rotational barrier data with well-defined uncertainty makes N,N-dimethylcyclopropanecarboxamide the preferred choice—it serves as a calibration standard against which other cyclopropane-containing amides can be benchmarked.
[1] Isaksson, G., Sandström, J., et al. (1967). The Barriers to Internal Rotation in N,N-Dimethylcyclopropanecarboxamide and -carbothioamide, and the Ultraviolet Spectrum of the Carbothioamide. Acta Chemica Scandinavica, 21, 1605–1611. View Source
[2] Spaargaren, K., Korver, P. K., van der Haak, P. J., & de Boer, Th. J. (1971). Spectroscopic studies on N,N-dimethylamides—V. Amide-rotational barriers from iterative total line shape analysis of N,N-dimethylcyclopropanecarboxamides. Organic Magnetic Resonance, 3(6), 639–646. View Source
N,N-Dimethylcyclopropanecarboxamide – Evidence-Based Application Scenarios for Scientific Procurement
N,N-Dimethylcyclopropanecarboxamide is the most precisely characterized cyclopropane-containing amide with respect to C–N rotational dynamics, with an experimentally determined barrier of ΔG‡ = 16.72 ± 0.01 kcal/mol (CDCl₃, 0.25 M) [1]. This value has been independently corroborated by two research groups (Isaksson et al., 1967; Spaargaren et al., 1971) and serves as a benchmark for evaluating the electronic effects of cyclopropyl substitution relative to DMF (ΔG‡ ≈ 19.4 kcal/mol) and DMA (ΔG‡ ≈ 19.5 kcal/mol) . Researchers investigating substituent effects on amide bond character, developing computational models for torsional barriers, or calibrating variable-temperature NMR instrumentation would select this compound because of its well-defined, low-uncertainty barrier and the availability of comparative data across a series of 2-substituted derivatives.
Synthetic Chemistry: Liquid Amide Building Block with No H-Bond Donor Interference
As a clear liquid at ambient temperature with zero H-bond donors, N,N-dimethylcyclopropanecarboxamide is directly dispensable via syringe or automated liquid handler without the need for dissolution in a co-solvent, unlike the solid primary amide cyclopropanecarboxamide (mp 120–122 °C) [1]. This property is particularly advantageous in moisture-sensitive or aprotic reaction setups where the presence of an N–H donor would be detrimental—for instance, in reactions employing strong bases (LDA, n-BuLi), organometallic reagents, or Lewis-acidic catalysts that would be quenched by an acidic amide proton. The compound's intermediate LogP (0.48) also facilitates efficient extractive workup with standard organic solvents, avoiding the aqueous-phase losses typical of the more water-soluble primary amide [1].
Medicinal Chemistry: Fragment Library Candidate with Controlled Lipophilicity and Structural Minimalism
N,N-Dimethylcyclopropanecarboxamide satisfies several criteria for inclusion in fragment-based drug discovery (FBDD) libraries: molecular weight below 120 Da, zero H-bond donors, intermediate LogP (0.48) compatible with both aqueous solubility and membrane permeability predictions, and the conformationally constrained cyclopropane ring that limits rotational degrees of freedom [1]. Its LogP is approximately 0.8 units lower than the N,N-diethyl analog (LogP 1.26), placing it in a distinct lipophilicity range that may be preferred for lead-like fragments where excessive lipophilicity is associated with promiscuity and poor developability . The cyclopropane ring is a recognized privileged scaffold in medicinal chemistry, and the N,N-dimethylcarboxamide moiety offers a metabolically stable amide linkage resistant to hydrolytic cleavage, making it a suitable minimal amide fragment for SAR exploration.
Analytical Chemistry: GC-MS Calibrant or Internal Standard with Distinct Volatility and Fragmentation
With a boiling point of 185.5 °C at 760 mmHg (predicted) and sufficient volatility for gas chromatography, N,N-dimethylcyclopropanecarboxamide can serve as a calibrant or internal standard in GC-MS analyses where a low-molecular-weight, nitrogen-containing liquid with a characteristic fragmentation pattern is required [1]. Its boiling point is markedly lower than those of the primary amide (248.5 °C) and the N,N-diethyl analog (224.1 °C), allowing it to elute in a distinct retention window without co-elution with higher-boiling amide contaminants . The NIST Webbook provides a verified gas-phase IR spectrum and electron-ionization mass spectrum, facilitating library-based identification in analytical workflows [1].
Application
Selection Property
Validation Focus
Amide bond dynamics studies
Experimentally quantified rotational barrier with low uncertainty
VT-NMR calibration and substituent effect benchmarking
Anhydrous/protic-sensitive synthesis
Liquid physical state, zero H-bond donors
Compatibility with strong bases and organometallic reagents
Fragment-based drug discovery libraries
Low MW, zero H-bond donors, intermediate LogP
Lead-likeness and metabolic stability assessment
GC-MS analytical workflows
Distinct volatility and nitrogen-containing fragmentation
Retention time window and spectral library match
[1] NIST Chemistry WebBook: N,N-Dimethylcyclopropanecarboxamide (CAS 17696-23-0) – IR spectrum, mass spectrum, boiling point data. View Source
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